
2-methyl-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
描述
Synthesis Analysis
The synthesis of benzamide derivatives, including structures related to "2-methyl-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide," involves multiple steps that require precision and control. For example, the synthesis of similar compounds has been documented where different benzamides were produced as potential therapeutic agents, confirming their structural integrity through IR, 1H-NMR, and EI-MS spectral data (G. Hussain et al., 2016). Another study presented the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating the role of substituents in enhancing anti-acetylcholinesterase activity (H. Sugimoto et al., 1990).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interactions of "this compound." The molecular docking studies of similar compounds have provided insights into their potential therapeutic effects by evaluating enzyme inhibition activities and structural confirmations through spectral data analysis (G. Hussain et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including our compound of interest, involves interactions with various enzymes and receptors, indicating their potential for therapeutic applications. For instance, certain benzamide derivatives have shown significant enzyme inhibition, particularly against butyrylcholinesterase, which is a target for Alzheimer’s disease treatment (M. Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, play a vital role in their pharmacokinetic profile and therapeutic efficacy. These properties are often determined through rigorous testing and analysis, such as X-ray crystallography and thermal analysis, to ensure the compounds' stability and reactivity (S. Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are essential for the development and application of these compounds in therapeutic settings. Studies have explored the oxidation and reduction reactions, substitution reactions, and complex formation, providing insights into the compounds' mechanisms of action and potential therapeutic benefits (L. Constantino et al., 2004).
属性
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-7-8-16(25(22,23)20-9-3-2-4-10-20)12-17(14)18(21)19-13-15-6-5-11-24-15/h7-8,12,15H,2-6,9-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWDSGOXSPXOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



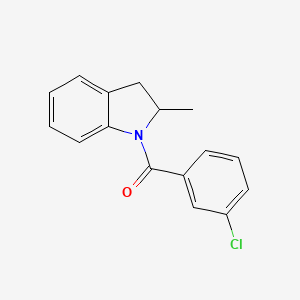
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4424419.png)
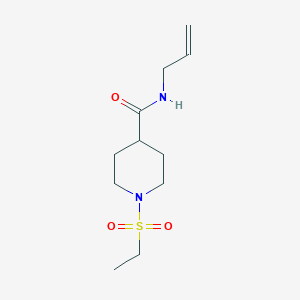
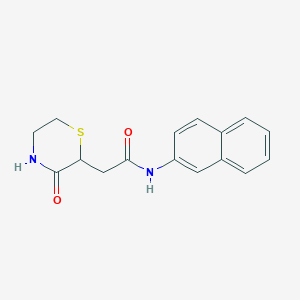
![4-cyano-2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4424443.png)
![N-methyl-2-(2-oxo-1-pyrrolidinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B4424451.png)
![methyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4424454.png)
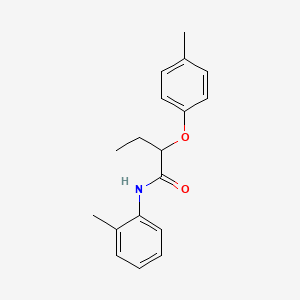
![methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate](/img/structure/B4424472.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4424473.png)
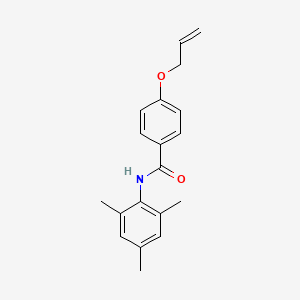
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)
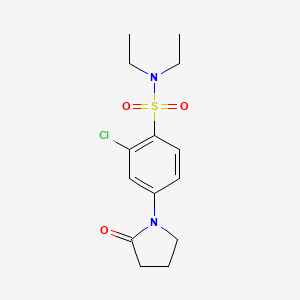
![N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424515.png)